REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[CH:8]([O:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[N+:20]([O-:22])=[O:21])[CH:15]=O)([CH3:10])[CH3:9].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1.C(O)(=O)C.CO>[CH:8]([O:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[N+:20]([O-:22])=[O:21])[CH2:15][N:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1)([CH3:10])[CH3:9] |f:2.3,4.5|
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Name
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|
Quantity
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3.25 mL
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Type
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reactant
|
Smiles
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CN1CCNCC1
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Name
|
|
Quantity
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3.06 g
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Type
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reactant
|
Smiles
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C(C)(C)OC=1C=C(C=O)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
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15 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.34 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
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5 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
|
4.5 mL
|
Type
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solvent
|
Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture is stirred at ambient temperature for 1.5 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture is stirred at ambient temperature for 16 h
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Duration
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16 h
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Type
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STIRRING
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Details
|
After stirring at ambient temperature for 30 min
|
Duration
|
30 min
|
Type
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EXTRACTION
|
Details
|
the mixture is extracted with 30 ml
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Type
|
WASH
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Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
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CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C=C(CN2CCN(CC2)C)C=CC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |